Methyl 3-aminocyclobutanecarboxylate hydrochloride

Medicinal Chemistry PROTAC Linker Design Physicochemical Property Optimization

Methyl 3-aminocyclobutanecarboxylate hydrochloride (CAS 1354940-69-4) is a privileged, conformationally constrained cyclobutane building block for PROTAC development and ACC/HBV inhibitor synthesis. Its rigid four-membered ring imparts defined spatial orientation and reduced conformational entropy relative to acyclic analogs—critical for enhancing ternary complex formation and target engagement. The hydrochloride salt ensures superior handling stability and aqueous solubility versus the free base. The methyl ester moiety is optimized for multi-step synthetic compatibility, while the defined cis-/trans-stereochemistry provides distinct three-dimensional pharmacophores for SAR exploration. Choose this compound for your PROTAC linker or constrained amino acid analog programs to achieve reproducible degradation efficiency and selective enzyme inhibition.

Molecular Formula C6H12ClNO2
Molecular Weight 165.62 g/mol
CAS No. 1354940-69-4
Cat. No. B3419018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-aminocyclobutanecarboxylate hydrochloride
CAS1354940-69-4
Molecular FormulaC6H12ClNO2
Molecular Weight165.62 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(C1)N.Cl
InChIInChI=1S/C6H11NO2.ClH/c1-9-6(8)4-2-5(7)3-4;/h4-5H,2-3,7H2,1H3;1H
InChIKeyBTPCSIFZLLWYTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Aminocyclobutanecarboxylate Hydrochloride (CAS 1354940-69-4): Procurement-Relevant Chemical Identity and Baseline Profile


Methyl 3-aminocyclobutanecarboxylate hydrochloride (CAS 1354940-69-4) is a cyclobutane-derived amino ester hydrochloride salt with the molecular formula C₆H₁₂ClNO₂ and a molecular weight of 165.62 g/mol [1]. This compound serves as a conformationally constrained building block in medicinal chemistry, distinguished by its rigid four-membered carbocyclic framework that imparts defined spatial orientation and reduced conformational entropy relative to acyclic analogs [2]. It is commercially available from multiple suppliers with standard purity specifications ranging from 95% to 98% , and its hydrochloride salt form enhances handling stability and aqueous solubility compared to the corresponding free base .

Why Generic Substitution of Methyl 3-Aminocyclobutanecarboxylate Hydrochloride (CAS 1354940-69-4) Is Not Advisable


In procurement for research and development workflows, methyl 3-aminocyclobutanecarboxylate hydrochloride cannot be freely substituted with structurally related compounds—including its cis- or trans-stereoisomers, ethyl ester analogs, tert-butyl ester variants, or the corresponding free carboxylic acid—without altering key physicochemical properties, reactivity profiles, and ultimate application outcomes. The cyclobutane scaffold imparts conformational rigidity that directly influences target engagement in downstream molecules ; even isosteric replacement with a cyclopropane or cyclopentane ring alters ring strain, pucker angle, and spatial projection of functional groups. The methyl ester moiety is optimized for synthetic compatibility in multi-step sequences, whereas alternative esters (ethyl, tert-butyl) introduce different steric bulk and deprotection requirements that can compromise yield or necessitate re-optimization of reaction conditions [1]. Furthermore, the stereochemical identity of the cis and trans isomers yields distinct spatial arrangements of the amino and carboxylate groups, which can dramatically impact biological activity in final drug candidates [2]. The evidence presented in Section 3 quantifies these differentiators.

Quantitative Differentiation Evidence for Methyl 3-Aminocyclobutanecarboxylate Hydrochloride (CAS 1354940-69-4) Versus Closest Analogs


Conformational Rigidity and Topological Polar Surface Area: Cyclobutane vs. Acyclic Amino Ester Scaffolds

Methyl 3-aminocyclobutanecarboxylate hydrochloride exhibits a fraction of Csp³-hybridized carbons of 0.83 and a topological polar surface area (TPSA) of 52.3 Ų [1], reflecting the conformational restriction imposed by the cyclobutane ring. In contrast, acyclic amino esters such as methyl 3-aminopropanoate hydrochloride lack this cyclic constraint, resulting in higher conformational entropy and a different spatial projection of the amine and ester functionalities [2]. This difference directly impacts the ability to pre-organize binding motifs in PROTAC linkers and other bivalent molecules, where defined geometry between attachment points is critical for ternary complex formation [3].

Medicinal Chemistry PROTAC Linker Design Physicochemical Property Optimization

Stereochemical Differentiation: cis- vs. trans-3-Aminocyclobutanecarboxylate Spatial Arrangement

The cis and trans isomers of methyl 3-aminocyclobutanecarboxylate hydrochloride exhibit distinct spatial orientations of the amino and carboxylate groups, resulting in different three-dimensional projections of functional handles. The trans-isomer (CAS 74316-29-3) positions the amine and ester groups on opposite faces of the cyclobutane ring, whereas the cis-isomer (CAS 1212304-86-3) places them on the same face . This stereochemical divergence yields different dipole moments, pKa values, and molecular recognition profiles. In the context of conformationally restricted amino acid analogs, such stereochemical differences translate to measurable changes in biological activity; for example, cis- and trans-1-amino-3-hydroxy-3-methylcyclobutanecarboxylic acids exhibit pKa differences of approximately 0.3-0.5 units despite identical molecular formulas [1].

Stereochemistry Chiral Building Blocks Medicinal Chemistry

PROTAC Linker Performance: cis-Cyclobutane Linker-Containing Degrader (UNC7700) Quantitative Degradation Activity

The cis-cyclobutane scaffold, as embodied in methyl 3-aminocyclobutanecarboxylate hydrochloride and its stereoisomers, serves as a critical structural element in potent PROTAC degraders. The optimized bivalent chemical degrader UNC7700, which incorporates a unique cis-cyclobutane linker derived from this building block class, achieves potent degradation of PRC2 complex components in a diffuse large B-cell lymphoma DB cell line after 24 hours of treatment [1]. The quantitative degradation parameters—DC₅₀ (half-maximal degradation concentration) and Dmax (maximal degradation)—establish a performance benchmark for cyclobutane-based linkers.

PROTAC Targeted Protein Degradation PRC2 EED Cancer Therapeutics

Ester Moiety Selection: Methyl Ester vs. Ethyl Ester Impact on Molecular Weight and Lipophilicity

The methyl ester group in methyl 3-aminocyclobutanecarboxylate hydrochloride (MW 165.62) provides a specific balance of molecular weight and lipophilicity relative to the corresponding ethyl ester analog, ethyl 3-aminocyclobutanecarboxylate hydrochloride (MW 179.64) [1]. The 14 Da mass difference corresponds to one additional methylene unit in the ester alkyl chain. Calculated logP values for the cis-methyl ester (consensus logP 0.33) indicate moderate hydrophilicity suitable for aqueous solubility and membrane permeability; the ethyl ester analog would be expected to exhibit increased logP by approximately 0.5 units based on standard Hansch π-values for methylene addition [2].

Physicochemical Properties Lead Optimization Synthetic Accessibility

Salt Form Stability: Hydrochloride vs. Free Base Handling and Storage Requirements

Methyl 3-aminocyclobutanecarboxylate is commercially supplied and utilized as the hydrochloride salt (CAS 1354940-69-4) rather than the free base (CAS 1206970-19-5) due to enhanced stability and ease of handling . The hydrochloride salt is a solid at room temperature and is recommended for storage under inert gas (argon or nitrogen) at 2-8°C to prevent degradation . The corresponding free amine base is more prone to oxidation, hygroscopicity, and potential decomposition, which can introduce variability in weighing accuracy and reaction stoichiometry.

Chemical Stability Storage Conditions Formulation

Optimal Research and Industrial Use Cases for Methyl 3-Aminocyclobutanecarboxylate Hydrochloride (CAS 1354940-69-4) Based on Quantitative Differentiation Evidence


PROTAC Linker Design Requiring Conformational Restraint and Defined Spatial Geometry

Methyl 3-aminocyclobutanecarboxylate hydrochloride serves as a privileged building block for constructing rigid, cis-cyclobutane-containing linkers in PROTAC (Proteolysis Targeting Chimera) development. As demonstrated by the optimized degrader UNC7700, the cis-cyclobutane scaffold enables potent degradation of EED (DC₅₀ = 111 nM) and EZH2 (DC₅₀ = 275 nM) with maximal degradation exceeding 84% [1]. The conformational rigidity imparted by the cyclobutane ring (fraction Csp³ = 0.83) restricts linker flexibility, which can enhance ternary complex formation and degradation efficiency compared to flexible alkyl or PEG linkers [2].

Acetyl-CoA Carboxylase (ACC) Inhibitor Intermediate for Metabolic Disease Research

This compound is a documented intermediate for the synthesis of ACC inhibitors, which are being investigated for the treatment of obesity, dyslipidemia, and hyperlipidemia [3]. The cyclobutane scaffold provides the conformational constraint necessary for optimal enzyme active site engagement. Researchers developing liver-targeted ACC inhibitors can leverage the methyl ester functionality for subsequent amide bond formation or hydrolysis to the carboxylic acid warhead .

Anti-HBV (Hepatitis B Virus) Drug Discovery Intermediate

Methyl 3-aminocyclobutanecarboxylate hydrochloride is utilized in the preparation of compounds with anti-HBV activity, as disclosed in patent literature [3]. The defined stereochemistry and rigid core of the cyclobutane ring enable precise spatial presentation of pharmacophoric elements required for viral target engagement. The hydrochloride salt form ensures consistent purity and handling characteristics during multi-step synthetic sequences [4].

Synthesis of Conformationally Restricted Amino Acid Analogs for Peptidomimetic Research

The cyclobutane ring system serves as a non-aromatic, achiral scaffold for generating conformationally restricted analogs of natural amino acids, such as threonine and GABA (γ-aminobutyric acid) [2]. The spatial orientation of the amino and carboxylate groups differs between cis and trans isomers, providing distinct three-dimensional pharmacophores for structure-activity relationship (SAR) exploration. The methyl ester group (MW 165.62, consensus logP 0.33) maintains favorable physicochemical properties for peptide coupling and subsequent deprotection .

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